ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Catalog No.
S763467
CAS No.
61453-48-3
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

CAS Number

61453-48-3

Product Name

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9)

InChI Key

NRCLMYRLGIMSIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC(=C1)CO

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CO

Synthesis:

Potential Applications:

Research suggests that EHPC may have potential applications in various scientific fields, although much of this research is still in the early stages. Here are some potential areas of exploration:

  • Medicinal Chemistry: Some studies have investigated the potential of EHPC as a scaffold for the development of new drugs. Its structural features have shown promise in areas like anti-inflammatory and anticonvulsant activity. However, further research is needed to evaluate its efficacy and safety in vivo.
  • Material Science: Research suggests that EHPC can be used as a building block for the synthesis of new materials with interesting properties. For example, it has been incorporated into polymers to enhance their thermal stability and flame retardancy.

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a derivative of pyrazole with the molecular formula C7H10N2O3. The structure features a hydroxymethyl group attached to the 5-position of the pyrazole ring and an ethyl ester at the carboxylic acid position. This configuration contributes to its unique chemical properties and biological activities.

Typical of carboxylate esters and hydroxymethyl derivatives. Key reactions include:

  • Ester Hydrolysis: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be hydrolyzed in the presence of water and an acid or base to yield 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
  • Alkylation: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
  • Condensation Reactions: The hydroxymethyl group can react with aldehydes or ketones to form more complex structures through condensation reactions.

Research indicates that ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate exhibits various biological activities, including:

  • Antitumor Activity: Studies have identified pyrazole derivatives as potential candidates for anticancer agents due to their ability to inhibit tumor cell proliferation .
  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .
  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating various diseases.

Several synthesis methods for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate have been documented:

  • One-Pot Synthesis: A common method involves a one-pot reaction where phenyl hydrazine is reacted with dimethyl acetylene dicarboxylate under reflux conditions, followed by the introduction of ethyl bromide or another alkyl halide .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through microwave irradiation, providing a more efficient synthesis route compared to traditional heating methods .

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Its antitumor and antimicrobial properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound may be utilized in formulating pesticides or herbicides due to its biological activity against pests.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies are crucial for understanding how ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate interacts with biological systems. Research has focused on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Understanding the pathways through which it exerts its biological effects, particularly in inhibiting tumor growth or microbial activity .

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 5-methyl-1H-pyrazole-3-carboxylateContains a methyl group at the 5-positionExhibits different biological activities
Methyl 5-hydroxy-1H-pyrazole-3-carboxylateMethyl instead of ethyl groupPotentially different solubility and reactivity
Ethyl 4-hydroxy-1H-pyrazole-3-carboxylateHydroxyl group at the 4-positionMay show varying degrees of enzyme inhibition

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

-0.1

Wikipedia

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types